4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide is a chemical compound with a complex structure that includes a piperazine ring, a chlorophenyl group, and a cyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 1-(2-oxoethyl)piperazine in the presence of a base to form the desired product. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-pyrrolidinone
- 4-(4-chlorophenyl)-2-hydroxyethyl sulfide
- (RS)-2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride
Uniqueness
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and cyclopentylamino group contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C18H25ClN4O2 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H25ClN4O2/c19-14-5-7-16(8-6-14)22-9-11-23(12-10-22)18(25)20-13-17(24)21-15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,20,25)(H,21,24) |
InChI Key |
HZZJTPBHFDOVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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